Tert-butyl ((5-aminobicyclo[3.2.2]nonan-1-yl)methyl)carbamate
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Overview
Description
Tert-butyl ((5-aminobicyclo[3.2.2]nonan-1-yl)methyl)carbamate is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 254.37 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((5-aminobicyclo[3.2.2]nonan-1-yl)methyl)carbamate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic structure is usually constructed using a suitable precursor, such as a cycloalkane derivative, through cyclization reactions.
Introduction of the Amino Group: The amino group is introduced through amination reactions, often involving reagents like ammonia or primary amines.
Carbamate Formation: The carbamate group is introduced using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl ((5-aminobicyclo[3.2.2]nonan-1-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitro compounds, hydroxylamines, and other oxidized derivatives.
Reduction Products: Amines, amides, and other reduced derivatives.
Substitution Products: Alkylated, hydroxylated, and aminated derivatives.
Scientific Research Applications
Tert-butyl ((5-aminobicyclo[3.2.2]nonan-1-yl)methyl)carbamate has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl ((5-aminobicyclo[3.2.2]nonan-1-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group and carbamate group play crucial roles in these interactions, leading to various biological and chemical activities.
Comparison with Similar Compounds
Tert-butyl ((5-aminobicyclo[3.2.2]nonan-1-yl)methyl)carbamate is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
Bicyclo[3.2.2]nonane derivatives: These compounds share the bicyclic structure but may have different functional groups.
Amines and carbamates: Other amines and carbamates with different substituents and molecular frameworks.
Properties
IUPAC Name |
tert-butyl N-[(5-amino-1-bicyclo[3.2.2]nonanyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-13(2,3)19-12(18)17-11-14-5-4-6-15(16,9-7-14)10-8-14/h4-11,16H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZDIAPCYTVHNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC(CC1)(CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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